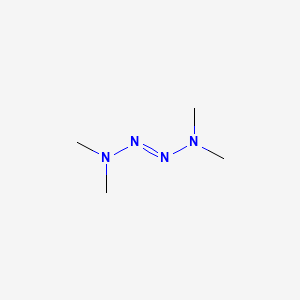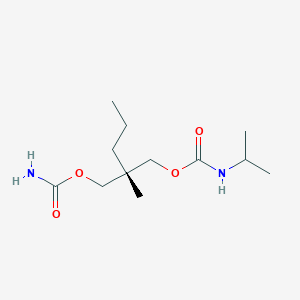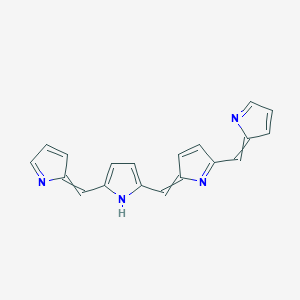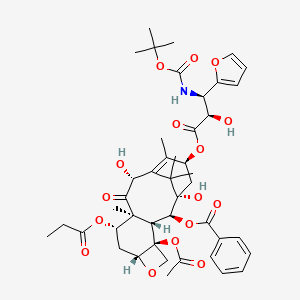
3-((4-((2-(Dimethylamino)ethyl)thio)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XR-5082 is a small molecule drug initially developed by Xenova Ltd.
Chemical Reactions Analysis
XR-5082 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from XR-5082, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
XR-5082 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of plasminogen activator inhibitor type-1.
Biology: XR-5082 has been evaluated for its effects on fibrinolysis and thrombus formation in biological systems.
Medicine: The compound has potential therapeutic applications in treating thromboembolic diseases by enhancing fibrinolysis and protecting against thrombus formation.
Industry: XR-5082 can be used in the development of new therapeutic agents targeting cardiovascular diseases
Mechanism of Action
The mechanism of action of XR-5082 involves the inhibition of plasminogen activator inhibitor type-1. This inhibition enhances fibrinolysis by reversing the inhibitory effects of plasminogen activator inhibitor type-1 against tissue plasminogen activator and urokinase. The molecular targets and pathways involved include the plasminogen activator inhibitor type-1 and its interactions with tissue plasminogen activator and urokinase .
Comparison with Similar Compounds
XR-5082 can be compared with other similar compounds such as XR334 and XR1853. These compounds also inhibit plasminogen activator inhibitor type-1 and enhance fibrinolysis. XR-5082 has shown a higher efficacy in enhancing clot lysis and protecting against thrombus formation compared to XR334 and XR1853 .
Similar compounds include:
- XR334
- XR1853
These compounds share similar mechanisms of action but differ in their efficacy and specific applications .
Properties
CAS No. |
174849-68-4 |
|---|---|
Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethylsulfanyl]phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H23N3O2S/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15- |
InChI Key |
RYRKPESQGOEIQY-WOBBTWAASA-N |
SMILES |
CN(C)CCSC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Isomeric SMILES |
CN(C)CCSC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Synonyms |
3-((4-((2-(dimethylamino)ethyl)thio)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione XR 5082 XR-5082 XR5082 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)



![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)



